molecular formula C16H17N3O6 B12921032 4-(5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanamido)-2-hydroxybenzoic acid CAS No. 4113-89-7

4-(5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanamido)-2-hydroxybenzoic acid

Cat. No.: B12921032
CAS No.: 4113-89-7
M. Wt: 347.32 g/mol
InChI Key: UBPCITVTCFUKDY-UHFFFAOYSA-N
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Description

4-(5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanamido)-2-hydroxybenzoic acid is a complex organic compound that features a dihydropyrimidinone moiety linked to a hydroxybenzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanamido)-2-hydroxybenzoic acid can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is a three-component condensation reaction of an aldehyde, a β-ketoester, and urea under acidic conditions . The reaction typically requires a catalyst such as oxalic acid and can be performed under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

For industrial-scale production, the synthesis may involve solvent-free conditions and the use of robust Lewis acid catalysts like hafnium triflate (Hf(OTf)4). These conditions not only improve the yield but also reduce the formation of byproducts .

Chemical Reactions Analysis

Types of Reactions

4-(5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanamido)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxybenzoic acid moiety can be oxidized to form quinones.

    Reduction: The dihydropyrimidinone ring can be reduced to form tetrahydropyrimidinones.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amido and hydroxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybenzoic acid moiety typically yields quinones, while reduction of the dihydropyrimidinone ring results in tetrahydropyrimidinones .

Scientific Research Applications

4-(5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanamido)-2-hydroxybenzoic acid has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanamido)-2-hydroxybenzoic acid apart is its combination of a dihydropyrimidinone ring with a hydroxybenzoic acid structure, which provides unique chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets .

Properties

CAS No.

4113-89-7

Molecular Formula

C16H17N3O6

Molecular Weight

347.32 g/mol

IUPAC Name

4-[5-(2,4-dioxopyrimidin-1-yl)pentanoylamino]-2-hydroxybenzoic acid

InChI

InChI=1S/C16H17N3O6/c20-12-9-10(4-5-11(12)15(23)24)17-13(21)3-1-2-7-19-8-6-14(22)18-16(19)25/h4-6,8-9,20H,1-3,7H2,(H,17,21)(H,23,24)(H,18,22,25)

InChI Key

UBPCITVTCFUKDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCCCN2C=CC(=O)NC2=O)O)C(=O)O

Origin of Product

United States

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